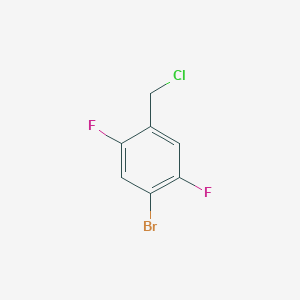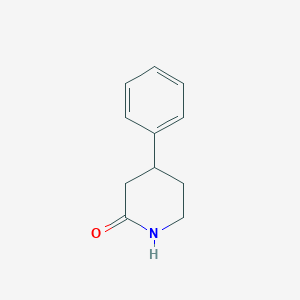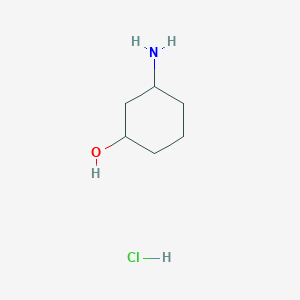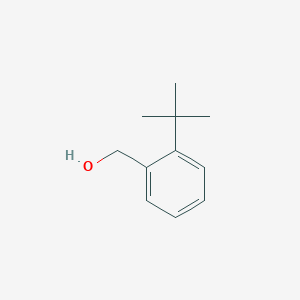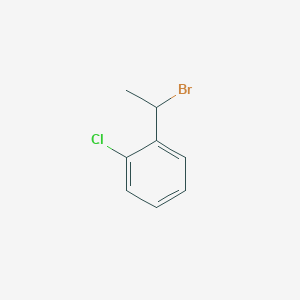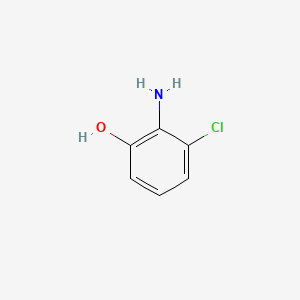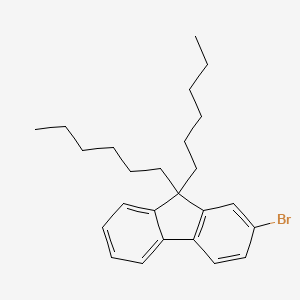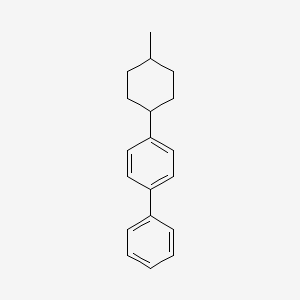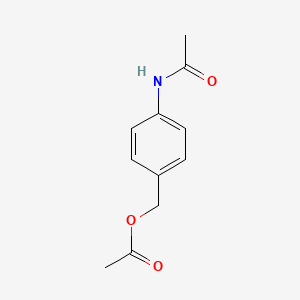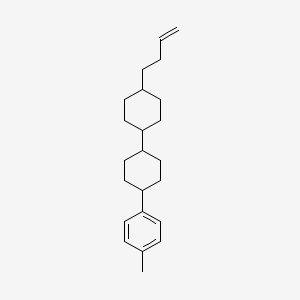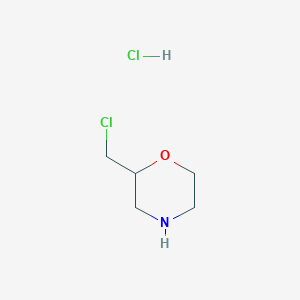
2-(クロロメチル)モルホリン塩酸塩
概要
説明
2-(Chloromethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C5H11Cl2NO and its molecular weight is 172.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloromethyl)morpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品:抗菌剤開発
2-(クロロメチル)モルホリン塩酸塩: は、新規抗菌剤開発における可能性が探求されています。その構造は、カルボキシメチルセルロース(CMC)などのポリマーに組み込むことで、抗菌性を強化できます。 研究によると、この化合物をCMCに組み込むことで、材料の微生物増殖阻害能力を大幅に向上させることができ、感染予防が重要な医療用途において有望な候補となります .
材料科学:ポリマー改質
材料科学において、2-(クロロメチル)モルホリン塩酸塩は、ポリマーの特性を改質するために使用されます。この化合物をポリマー鎖に導入することで、研究者は材料の熱的および光学的特性を変更できます。 これにより、さまざまな産業用途で使用する特定の所望の特性を持つポリマーを開発することができます .
化学合成:モルホリン誘導体の中間体
この化合物は、モルホリン誘導体の合成における重要な中間体として機能します。医薬品や農薬など、幅広い用途を持つ化合物を製造するために、さまざまな化学反応で使用されます。 2-(クロロメチル)モルホリン塩酸塩の化学合成における汎用性は、複雑な有機分子の製造における重要性を示しています .
クロマトグラフィー:分析試薬
クロマトグラフィーにおいて、2-(クロロメチル)モルホリン塩酸塩は、分析試薬として使用できます。 その独特の化学特性により、他の物質と相互作用し、測定および分析できるため、複雑な混合物中の化合物の分離および同定に役立ちます .
分析研究:分子特性評価
この化合物は、NMR、HPLC、LC-MS、UPLCなどの分子特性評価技術で使用される分析研究においても重要です。 これらの技術は、分子構造と挙動を理解するために不可欠であり、新規医薬品や材料の開発において不可欠です .
ライフサイエンス:生物学的研究
ライフサイエンス研究において、2-(クロロメチル)モルホリン塩酸塩は、生物学的プロセスを研究するために使用されます。 生体活性分子への組み込みは、医薬品と標的の相互作用を理解するのに役立ち、新規治療薬の設計において基本的なものです .
Safety and Hazards
将来の方向性
Morpholine derivatives, including 2-(Chloromethyl)morpholine hydrochloride, are of significant interest in medicinal chemistry due to their wide range of biological activities and their potential to improve the pharmacokinetic profile of bioactive molecules . Therefore, future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthetic methodologies for their preparation.
作用機序
Target of Action
Morpholine derivatives, such as amorolfine, are known to inhibit fungal enzymes d14 reductase and d7-d8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .
Mode of Action
For instance, Amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Biochemical Pathways
Based on the action of similar morpholine derivatives, it can be inferred that the compound may interfere with sterol synthesis pathways in fungi .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to disruption of essential biochemical pathways in fungi, potentially leading to their death .
生化学分析
Biochemical Properties
2-(Chloromethyl)morpholine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with cytochrome P450 enzymes leads to the biotransformation of 2-(Chloromethyl)morpholine hydrochloride into other metabolites . Additionally, it can interact with other proteins and enzymes, influencing their activity and function.
Cellular Effects
2-(Chloromethyl)morpholine hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of 2-(Chloromethyl)morpholine hydrochloride involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, 2-(Chloromethyl)morpholine hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)morpholine hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)morpholine hydrochloride is relatively stable under inert atmosphere and room temperature conditions . Its degradation products can also have biological activity, which may contribute to its overall effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)morpholine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Additionally, at high doses, 2-(Chloromethyl)morpholine hydrochloride can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
2-(Chloromethyl)morpholine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into other metabolites . These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)morpholine hydrochloride within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s availability and its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)morpholine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
特性
IUPAC Name |
2-(chloromethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGDVVWHFIEBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144053-97-4 | |
| Record name | Morpholine, 2-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144053-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



